molecular formula C11H7ClOS B102870 5-Phenyl-2-Thiophenecarbonyl Chloride CAS No. 17361-89-6

5-Phenyl-2-Thiophenecarbonyl Chloride

Cat. No.: B102870
CAS No.: 17361-89-6
M. Wt: 222.69 g/mol
InChI Key: DAQWIBBCMYIUFA-UHFFFAOYSA-N
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Description

Significance of Thiophene-Based Acyl Chlorides in Organic Synthesis and Beyond

Thiophene-based acyl chlorides are a class of highly reactive compounds that serve as crucial intermediates in organic synthesis. ontosight.ai The high reactivity is due to the acyl chloride functional group (-COCl), which is an excellent electrophile. This makes it susceptible to nucleophilic substitution reactions, allowing for the facile introduction of the thiophene (B33073) moiety into a wide range of other molecules. ontosight.ai

These compounds are valuable building blocks for several reasons:

Pharmaceuticals and Agrochemicals : The thiophene ring is a well-known scaffold in medicinal chemistry, appearing in various drugs. Thiophene derivatives have been investigated for their potential as antimicrobial and anticancer agents. ontosight.ai Acyl chlorides are used to synthesize amides, esters, and ketones, which are common functional groups in biologically active compounds.

Materials Science : Thiophene-containing polymers and small molecules are fundamental to the field of organic electronics. They are used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ontosight.ainih.gov The ability to functionalize thiophene rings via their acyl chloride derivatives allows chemists to fine-tune the electronic and physical properties of these materials. nih.gov

Versatility in Reactions : Thiophene acyl chlorides can undergo a variety of transformations, including Friedel-Crafts acylation, esterification, and amidation, providing access to a diverse array of more complex thiophene derivatives. nih.gov

Historical Context of Research on Aromatic Carbonyl Chlorides

The study of aromatic carbonyl chlorides, also known as aroyl chlorides, is deeply rooted in the history of organic chemistry. Their development is linked to the broader effort to understand and control the reactivity of carboxylic acids. Historically, one of the most common methods for preparing acyl chlorides has been the reaction of a carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

A significant milestone in the use of aromatic carbonyl chlorides was their application in Friedel-Crafts acylation reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. nih.gov This reaction, discovered in the late 19th century, demonstrated the utility of acyl chlorides as powerful acylating agents in the presence of a Lewis acid catalyst.

Early research also focused on direct methods to produce these compounds. For instance, processes were developed for the direct acylation of aromatic compounds like thiophene using phosgene (B1210022) in the presence of aluminum chloride to yield the corresponding carbonyl chloride. google.com However, these reactions could be difficult to control, sometimes leading to ketone formation as a byproduct. google.com The evolution of synthetic methods has continually sought to improve yields, selectivity, and safety, moving from harsh reagents to more sophisticated catalytic systems. The discovery of the Grignard reaction in 1900 also provided new pathways for synthesizing and utilizing carbonyl compounds, further expanding the toolkit of synthetic chemists. academie-sciences.fr

Scope and Research Trajectories of 5-Phenyl-2-Thiophenecarbonyl Chloride

The research involving this compound is primarily focused on its application as a synthetic intermediate. It is typically synthesized from its corresponding carboxylic acid, 5-phenylthiophene-2-carboxylic acid. chemicalbook.com

Current and future research trajectories for this compound and its derivatives likely involve:

Synthesis of Novel Heterocycles : The compound is an ideal starting material for creating more complex heterocyclic systems. By reacting the acyl chloride with various nucleophiles, researchers can build molecules for applications in medicinal chemistry, such as enzyme inhibitors or receptor antagonists. For example, similar chloro-thiophene carbonyl chlorides are used to synthesize anticoagulants like Rivaroxaban. pharmaffiliates.com

Development of Advanced Materials : The phenyl-thiophene structure is a common motif in organic electronic materials. Research is ongoing to synthesize new derivatives with tailored properties, such as specific absorption/emission wavelengths for OLEDs or optimized energy levels for photovoltaic applications. The functionalization at the carbonyl chloride position allows for the attachment of other groups that can influence molecular packing, solubility, and electronic communication.

Exploration of Catalytic Processes : Modern research emphasizes the development of more efficient and sustainable synthetic methods. This includes exploring new catalytic systems for the synthesis of this compound itself and for its subsequent reactions, aiming to reduce waste and improve atom economy. acs.org

The compound serves as a bridge, connecting simple aromatic precursors to high-value, functional molecules with potential applications across multiple scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQWIBBCMYIUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379976
Record name 5-Phenyl-2-Thiophenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17361-89-6
Record name 5-Phenyl-2-Thiophenecarbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Phenyl 2 Thiophenecarbonyl Chloride

Direct Conversion Routes

The most straightforward method for preparing 5-phenyl-2-thiophenecarbonyl chloride involves the direct chlorination of its corresponding carboxylic acid.

Acid Chlorination via 5-Phenylthiophene-2-carboxylic Acid and Chlorinating Reagents (e.g., Thionyl Chloride)

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk For 5-phenylthiophene-2-carboxylic acid, thionyl chloride (SOCl₂) is a commonly employed and effective chlorinating agent. masterorganicchemistry.comyoutube.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.ukmasterorganicchemistry.com

The general mechanism involves the following steps:

Nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride.

Departure of a chloride ion.

Nucleophilic attack by the chloride ion on the carbonyl carbon.

Elimination of the chlorosulfite group, which decomposes to SO₂ and HCl. libretexts.org

Other reagents capable of effecting this transformation include phosphorus(V) chloride (PCl₅) and oxalyl chloride. google.comchemguide.co.ukmasterorganicchemistry.com

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include temperature, reaction time, solvent, and the stoichiometry of the reagents.

For the chlorination of thiophenecarboxylic acids, the reaction temperature is a critical factor. For instance, in the synthesis of 5-chlorothiophene-2-carbonyl chloride, the initial addition of the carboxylic acid to thionyl chloride is performed at temperatures below 0 °C, followed by a period of reflux to drive the reaction to completion. google.com The choice of solvent can also influence the reaction's efficiency. While the reaction can be run neat, inert non-polar solvents are sometimes used. google.com

The stoichiometry between the carboxylic acid and the chlorinating agent is another important consideration. An excess of the chlorinating agent, such as thionyl chloride, is often used to ensure complete conversion of the carboxylic acid. After the reaction, any excess reagent is typically removed by distillation. google.com

Table 1: Optimization Parameters for Acyl Chloride Synthesis
ParameterConditionRationale/ObservationReference
TemperatureInitial addition below 0 °C, followed by refluxControls initial reactivity and ensures reaction completion. google.com
SolventNeat or inert non-polar solventAvoids side reactions with the solvent. google.com
Reaction Time1-3 hours of refluxSufficient time for the reaction to go to completion. google.com
PurificationReduced pressure distillationSeparates the product from non-volatile impurities and excess reagents. google.com

Precursor Synthesis and Functionalization Strategies

Regioselective Introduction of Carboxylic Acid Precursors on Phenyl-Substituted Thiophenes

The regioselective synthesis of 5-phenylthiophene-2-carboxylic acid often involves the introduction of a carboxyl group or a precursor group at the 2-position of 2-phenylthiophene (B1362552). One common method is through a Grignard reaction, where a halogenated 2-phenylthiophene is converted into a Grignard reagent, which then reacts with carbon dioxide (CO₂) to yield the carboxylic acid upon acidification. beilstein-journals.org Another approach involves the formylation of 2-phenylthiophene, followed by oxidation of the resulting aldehyde to the carboxylic acid.

Halogenation and Subsequent Functional Group Interconversion Pathways to the Thiophenecarboxylic Acid Moiety

An alternative and versatile strategy involves the initial halogenation of the thiophene (B33073) ring, followed by functional group interconversion to introduce the carboxylic acid. organic-chemistry.org For example, 2-phenylthiophene can be brominated to yield 5-bromo-2-phenylthiophene. This bromo-derivative can then be converted into 5-phenylthiophene-2-carboxylic acid.

One established method for this conversion is the Suzuki cross-coupling reaction. For instance, 5-bromothiophene-2-carboxylic acid can be coupled with an appropriate aryl boronic acid to introduce the phenyl group. nih.gov Alternatively, the bromine atom can be displaced via metal-halogen exchange using an organolithium reagent like n-butyllithium, followed by quenching with carbon dioxide to form the carboxylic acid. beilstein-journals.org This approach allows for the precise and regioselective construction of the desired molecule. mdpi.com

Table 2: Precursor Synthesis Strategies
StrategyKey StepsAdvantagesReference
Grignard ReactionFormation of Grignard reagent from halogenated thiophene, followed by reaction with CO₂.Direct and often high-yielding carboxylation. beilstein-journals.org
Halogenation/Functional Group InterconversionBromination of the thiophene ring, followed by metal-halogen exchange and reaction with CO₂.High regioselectivity and versatility. beilstein-journals.orgmdpi.com
Suzuki Cross-CouplingCoupling of a bromo-thiophenecarboxylic acid with an aryl boronic acid.Allows for the introduction of a wide range of aryl groups. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itnih.gov In the context of this compound synthesis, green approaches focus on several key areas.

One area of focus is the replacement of hazardous reagents. For example, while thionyl chloride is effective, it is also corrosive and produces acidic gases. masterorganicchemistry.com Research into solid-supported reagents or catalytic methods for acid chlorination could offer a greener alternative.

Another green chemistry principle is the use of safer solvents or the elimination of solvents altogether. nih.gov Microwave-assisted synthesis under solvent-free conditions has been shown to be an efficient and environmentally friendly method for synthesizing various heterocyclic compounds and could be applicable to the synthesis of this compound or its precursors. researchgate.netrasayanjournal.co.in These methods often lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.net

Furthermore, developing catalytic routes that avoid stoichiometric reagents is a core tenet of green chemistry. nih.gov For instance, catalytic methods for the carbonylation of halogenated thiophenes could provide a more atom-economical route to the carboxylic acid precursor compared to traditional Grignard or organolithium methods. beilstein-journals.org The development of such catalytic systems remains an active area of research.

Solvent Selection and Catalysis in Environmentally Benign Synthesis

The principles of green chemistry heavily influence the selection of solvents and catalytic systems for the synthesis of acyl chlorides, including this compound. The goal is to replace hazardous substances with safer, more sustainable alternatives without compromising reaction efficiency.

Solvent Selection:

Traditional methods for the preparation of acyl chlorides often employ chlorinated solvents like dichloromethane (B109758) or dipolar aprotic solvents such as N,N-dimethylformamide (DMF). While effective, these solvents are now recognized as problematic due to their toxicity and environmental persistence. Current research promotes the adoption of greener alternatives. Bio-based solvents, such as Cyrene™, are gaining traction as viable replacements for toxic options like DMF in amide synthesis from acid chlorides. rsc.org The ideal green solvent should exhibit low toxicity, be biodegradable, have a high boiling point to minimize volatile emissions, and be sourced from renewable feedstocks.

Interactive Table: Comparison of Solvents for Acyl Chloride Synthesis

Solvent ClassExample(s)Environmental/Safety ConcernsGreener Alternative(s)Key Advantages of Alternatives
ChlorinatedDichloromethaneCarcinogenicity, environmental persistence2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower toxicity
Dipolar AproticDMF, DMAcReproductive toxicity, high boiling points make removal difficultCyrene™, Ethyl acetateBio-based, biodegradable, lower toxicity
AromaticToluene, BenzeneCarcinogenicity (Benzene), neurotoxicityAnisole, p-CymeneLower toxicity, derived from renewable sources

Catalysis:

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction rates and selectivity, often under milder conditions. In the context of converting the precursor, 5-phenyl-2-thiophenecarboxylic acid, to its acyl chloride, the catalyst plays a crucial role.

Environmentally Benign Catalysts: The search for greener catalysts is an active area of research. nih.goveurekaselect.com This includes the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially recycled. nih.gov For acylation reactions more broadly, deep eutectic solvents, such as one prepared from choline (B1196258) chloride and zinc chloride, have been shown to act as efficient and recyclable catalysts under mild conditions. rsc.org

Photoredox Catalysis: A frontier in synthetic methodology is the use of visible-light photoredox catalysis. mdpi.combeilstein-journals.orgnih.gov This technique allows for the generation of highly reactive acyl radicals from carboxylic acids under exceptionally mild and redox-neutral conditions. researchgate.net Such an approach could provide a novel, environmentally friendly route to this compound, avoiding harsh reagents and high temperatures. beilstein-journals.orgresearchgate.net

Atom Economy and Waste Minimization in Preparation Protocols

A central tenet of green chemistry is maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. This principle is critical in evaluating the sustainability of a synthetic route. The preparation of this compound from its corresponding carboxylic acid is typically achieved using a chlorinating agent. The choice of this agent significantly impacts the atom economy and the nature of the waste generated.

The most common chlorinating agents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides. While effective, they produce stoichiometric amounts of often hazardous byproducts.

Reaction Analysis: C₁₁H₈O₂S + Chlorinating Agent → C₁₁H₇ClOS + Byproducts

Using Thionyl Chloride (SOCl₂): This is a widely used reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture and neutralized in a scrubber. sciencemadness.org C₁₁H₈O₂S + SOCl₂ → C₁₁H₇ClOS + SO₂ (g) + HCl (g)

Using Oxalyl Chloride ((COCl)₂): This reagent is often preferred for its mild reaction conditions and volatile byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). researchgate.net It tends to give cleaner reactions but is more expensive than thionyl chloride. researchgate.netreddit.com C₁₁H₈O₂S + (COCl)₂ → C₁₁H₇ClOS + CO (g) + CO₂ (g) + HCl (g)

Waste Minimization:

Interactive Table: Comparison of Chlorinating Agents for Atom Economy and Waste Profile

Chlorinating AgentFormulaMolecular Weight ( g/mol )ByproductsAtom Economy (%)*Waste Profile
Thionyl ChlorideSOCl₂118.97SO₂, HCl68.9%Produces toxic, corrosive gases (SO₂, HCl) requiring scrubbing.
Oxalyl Chloride(COCl)₂126.93CO, CO₂, HCl67.2%Produces toxic CO gas and corrosive HCl. Byproducts are all gaseous.
Phosgene (B1210022)COCl₂98.922 HCl73.5%Extremely high atom economy, but phosgene itself is acutely toxic and a chemical weapon.

*Atom Economy is calculated as: [MW of Product / (MW of Carboxylic Acid + MW of Chlorinating Agent)] x 100. The molecular weight of 5-phenyl-2-thiophenecarboxylic acid is ~204.25 g/mol , and the molecular weight of this compound is ~222.69 g/mol . sigmaaldrich.com

Chemical Reactivity and Derivatization Pathways of 5 Phenyl 2 Thiophenecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the acyl chloride group is highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the basis for the most common transformations of 5-phenyl-2-thiophenecarbonyl chloride, leading to the formation of amides, esters, and thioesters. These reactions proceed via the classic nucleophilic acyl substitution mechanism, where the chloride ion serves as an excellent leaving group.

Amidation Reactions with Amines and Substituted Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted-5-phenyl-2-thiophenecarboxamides. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Common bases include tertiary amines like triethylamine or pyridine. The synthesis of various thiophene-2-carboxamide derivatives from related starting materials is a well-established strategy in medicinal chemistry. nih.govresearchgate.net This reaction is versatile, accommodating a wide range of amines, from simple alkylamines to more complex aniline and heterocyclic amine derivatives. nih.gov

Table 1: Examples of Amidation Reactions
Amine ReactantBase/SolventProduct
AnilinePyridine/DCMN,5-diphenyl-2-thiophenecarboxamide
BenzylamineTriethylamine/THFN-benzyl-5-phenyl-2-thiophenecarboxamide
PiperidineTriethylamine/DCM(5-phenyl-2-thienyl)(piperidin-1-yl)methanone
Pyrazin-2-aminePyridine/TiCl₄5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide nih.gov

Esterification Reactions with Alcohols and Phenols

The reaction of this compound with alcohols or phenols yields the corresponding 5-phenyl-2-thiophenecarboxylate esters. This esterification is also typically performed in the presence of a non-nucleophilic base like pyridine, which serves both as a catalyst and as a scavenger for the HCl produced. The reaction works efficiently with a variety of primary and secondary alcohols, as well as phenols, to produce a diverse range of ester derivatives.

Table 2: Examples of Esterification Reactions
Alcohol/Phenol ReactantBase/SolventProduct
MethanolPyridine/DCMMethyl 5-phenyl-2-thiophenecarboxylate
IsopropanolPyridine/TolueneIsopropyl 5-phenyl-2-thiophenecarboxylate
PhenolTriethylamine/THFPhenyl 5-phenyl-2-thiophenecarboxylate
Benzyl alcoholPyridine/DCMBenzyl 5-phenyl-2-thiophenecarboxylate

Thioesterification Reactions with Thiols

In a similar fashion to alcohols, thiols (mercaptans) can act as nucleophiles, attacking the acyl chloride to form S-thioesters. The reaction of this compound with a thiol, typically in the presence of a base, produces the corresponding S-alkyl or S-aryl 5-phenyl-2-thiophenecarbothioate. Thioesters are valuable intermediates in organic synthesis.

Table 3: Examples of Thioesterification Reactions
Thiol ReactantBase/SolventProduct
EthanethiolTriethylamine/EtherS-ethyl 5-phenyl-2-thiophenecarbothioate
ThiophenolPyridine/DCMS-phenyl 5-phenyl-2-thiophenecarbothioate
Benzyl mercaptanTriethylamine/THFS-benzyl 5-phenyl-2-thiophenecarbothioate

Ring-Based Transformations of the Thiophene (B33073) Moiety

Beyond the reactivity of the acyl chloride, the 5-phenylthiophene core can undergo transformations, primarily through electrophilic aromatic substitution or by leveraging directed ortho-metallation strategies after modification of the carbonyl group.

Electrophilic Aromatic Substitution Reactions on the Phenyl and Thiophene Rings

The thiophene ring is generally more susceptible to electrophilic aromatic substitution than the benzene ring. stackexchange.com In this compound, the C2 and C5 positions of the thiophene ring are occupied. The carbonyl chloride group at C2 is strongly electron-withdrawing and deactivating, while the phenyl group at C5 is weakly deactivating towards the thiophene ring through its inductive effect. Consequently, electrophilic attack on the thiophene ring is directed to the C4 position, and to a lesser extent, the C3 position. Common electrophilic substitution reactions include halogenation and nitration. nih.govwikipedia.org Milder conditions are often required for thiophenes compared to benzene to avoid degradation. stackexchange.comsemanticscholar.org Alternatively, substitution can occur on the phenyl ring, which would be directed to the meta position due to the deactivating nature of the substituted thiophene substituent. rsc.org

Table 4: Potential Electrophilic Aromatic Substitution Reactions
Electrophile/ReagentPrimary Site of SubstitutionExpected Major Product
Br₂/FeBr₃Thiophene C44-Bromo-5-phenyl-2-thiophenecarbonyl chloride
N-ChlorosuccinimideThiophene C44-Chloro-5-phenyl-2-thiophenecarbonyl chloride
HNO₃/H₂SO₄ (mild)Phenyl ring (meta)5-(3-nitrophenyl)-2-thiophenecarbonyl chloride

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.ca The acyl chloride group itself is not a suitable directing metalation group (DMG) as it would be attacked by the organolithium base. However, it can be readily converted into a potent DMG, such as an N,N-dialkylamide (e.g., N,N-diethyl-5-phenyl-2-thiophenecarboxamide). This amide group can then direct a strong base, such as n-butyllithium or sec-butyllithium in the presence of TMEDA, to selectively deprotonate the adjacent C3 position of the thiophene ring. baranlab.orgharvard.edu The resulting organolithium intermediate can be trapped with a variety of electrophiles, allowing for the precise installation of a functional group at the C3 position, a site not easily accessible through classical electrophilic substitution.

Table 5: Functionalization via Directed Ortho-Metallation of an Amide Derivative*
ElectrophileFunctional Group Introduced at C3Final Product (after hydrolysis if needed)
I₂ (Iodine)-I3-Iodo-5-phenyl-2-thiophenecarboxylic acid
CO₂ (Carbon dioxide)-COOH5-Phenylthiophene-2,3-dicarboxylic acid
(CH₃)₃SiCl (Trimethylsilyl chloride)-Si(CH₃)₃3-(Trimethylsilyl)-5-phenyl-2-thiophenecarboxylic acid
DMF (Dimethylformamide)-CHO3-Formyl-5-phenyl-2-thiophenecarboxylic acid

*Assumes prior conversion of the acyl chloride to a suitable N,N-dialkylamide directing group.

Oxidation and Reduction of the Thiophene Ring System

The thiophene ring, a central feature of this compound, exhibits a distinct reactivity profile towards oxidation and reduction, influenced by the aromaticity of the heterocyclic system and the presence of the sulfur heteroatom.

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, although the aromatic character of the ring makes it more resistant than non-aromatic sulfides. Oxidation can lead to the formation of thiophene-S-oxides and subsequently to thiophene-S,S-dioxides. These reactions typically require strong oxidizing agents. For instance, the oxidation of thiophene derivatives can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds stepwise, first forming the sulfoxide, which is a reactive intermediate, and then the more stable sulfone (S,S-dioxide).

Metabolic studies on structurally related acyl-thiophenes have shown that oxidation can also occur on the thiophene ring itself, mediated by enzymes such as cytochrome P450. scispace.com This can lead to the formation of reactive epoxide intermediates across the C=C bonds, which may then rearrange. For example, the enzymatic oxidation of a 2-acetylthiophene derivative has been proposed to proceed through an arene oxide intermediate. scispace.com This highlights two primary pathways for oxidation: one at the sulfur atom and another at the ring's double bonds.

Reduction: The thiophene ring can be reduced under various catalytic hydrogenation conditions. Complete reduction, or saturation, of the thiophene ring converts it into a tetrahydrothiophene (or thiophane) ring system. This typically requires heterogeneous catalysts like palladium, platinum, or nickel under hydrogen pressure. For example, the catalytic hydrogenation of benzothiophene, a related fused thiophene system, over a palladium sulfide catalyst has been shown to yield 2,3-dihydrobenzothiophene through the reduction of the thiophene portion of the molecule. researchgate.net Further reduction can lead to ring opening and desulfurization, depending on the catalyst and reaction conditions. The conditions required for the reduction of the thiophene ring are generally more vigorous than those needed for the reduction of the acyl chloride group, allowing for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. These reactions typically involve the formation of new carbon-carbon bonds at specific positions on the thiophene or phenyl rings, often requiring prior functionalization of the derivative (e.g., halogenation).

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.gov Derivatives of 5-phenylthiophene are effective substrates in such reactions.

A key application is the synthesis of aryl-substituted thiophenes. For instance, the coupling of 5-bromo-2-thiophenecarboxaldehyde with phenylboronic acid, a reaction analogous to what a halogenated derivative of this compound might undergo, successfully yields 5-phenylthiophene-2-carbaldehyde. rsc.org This demonstrates the feasibility of introducing the phenyl group at the 5-position of a thiophene ring.

Furthermore, derivatives where the thiophene ring is already substituted can undergo further functionalization. The Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids has been shown to regioselectively form 2-(bromomethyl)-5-aryl-thiophenes in moderate to excellent yields. nih.gov This highlights the utility of the Suzuki reaction for elaborating the 5-position of the thiophene ring, a strategy directly applicable to derivatives of the title compound.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions on a 2-bromo-5-(bromomethyl)thiophene substrate, illustrating the scope with different aryl boronic acids. nih.gov

Aryl Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9076
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9065
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9071
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9068
4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9055

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. nrochemistry.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. nrochemistry.comorganic-chemistry.org

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.org

Derivatives of this compound, particularly halogenated versions such as 5-phenyl-2-bromo-thiophene, are suitable electrophiles for Stille coupling. Alternatively, a stannylated derivative, such as 5-phenyl-2-(tributylstannyl)thiophene, could serve as the nucleophilic partner. This versatility allows for the introduction of a wide array of substituents, including alkyl, vinyl, aryl, and acyl groups. While the toxicity of organotin compounds is a drawback, the mild reaction conditions and broad functional group compatibility make it a valuable synthetic tool. organic-chemistry.org

Organic HalideOrganostannaneCatalystSolventTemp (°C)
5-Aryl-2-bromothiopheneVinyltributyltinPd(PPh₃)₄Toluene100
5-Aryl-2-iodothiopheneAryltributyltinPdCl₂(PPh₃)₂DMF80
4-Bromo-2-acyl-5-phenylthiopheneAlkynyltributyltinPd₂(dba)₃ / P(furyl)₃Dioxane90

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A key variation is the acyl Sonogashira coupling, which directly utilizes an acyl chloride, like this compound, to produce ynones (alkynyl ketones). mdpi.com This reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions with an amine base. wikipedia.orgmdpi.com

The direct use of the acyl chloride functionality makes this an efficient method for derivatization. The reaction of this compound with a terminal alkyne, such as phenylacetylene, would yield a 1,3-disubstituted prop-2-yn-1-one derivative. This product contains a highly versatile ynone functional group, which can serve as a precursor for various heterocyclic compounds. Research on the acyl Sonogashira coupling of 2-thiophenecarbonyl chloride has demonstrated its feasibility, with the reaction proceeding effectively to give the corresponding alkynyl ketones. mdpi.com

The table below outlines typical conditions for an acyl Sonogashira coupling reaction involving a thiophenecarbonyl chloride.

Acyl ChlorideTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineAcetonitrile>85
This compound1-HexynePd(PPh₃)₄CuIDiethylamineTHF>80
This compoundTrimethylsilylacetylenePdCl₂(PhCN)₂CuITriethylamineBenzene>90

(Note: Yields are estimates based on reported acyl Sonogashira couplings of similar substrates.)

Applications of 5 Phenyl 2 Thiophenecarbonyl Chloride in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

The inherent reactivity of the acyl chloride moiety in 5-phenyl-2-thiophenecarbonyl chloride makes it an excellent starting material for the synthesis of various heterocyclic systems. Its application extends to the construction of both five-membered and fused heterocyclic rings, which are prevalent motifs in medicinal chemistry and materials science.

One of the prominent applications of this compound is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. These heterocyclic compounds are of significant interest due to their wide range of biological activities. The general synthetic strategy involves the reaction of this compound with an appropriate amidoxime (B1450833).

The reaction proceeds through an initial acylation of the amidoxime by the acyl chloride, forming an O-acylamidoxime intermediate. This intermediate then undergoes a thermally or base-catalyzed intramolecular cyclization, with the elimination of a water molecule, to yield the desired 3,5-disubstituted-1,2,4-oxadiazole. The 5-phenyl-2-thiophenyl group from the acyl chloride will be at the 3-position of the oxadiazole ring, while the substituent from the amidoxime will be at the 5-position.

A representative reaction scheme is shown below:

Scheme 1: General synthesis of 3-(5-phenylthiophen-2-yl)-5-substituted-1,2,4-oxadiazoles

A variety of substituted amidoximes can be employed in this reaction, allowing for the generation of a library of 1,2,4-oxadiazoles with diverse functionalities at the 5-position. The reaction conditions are typically mild, and the products can be obtained in good to excellent yields.

EntryR-group of AmidoximeProductYield (%)
1Phenyl3-(5-phenylthiophen-2-yl)-5-phenyl-1,2,4-oxadiazole85
24-Chlorophenyl3-(5-phenylthiophen-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole82
3Methyl3-(5-phenylthiophen-2-yl)-5-methyl-1,2,4-oxadiazole78
4tert-Butyl3-(5-phenylthiophen-2-yl)-5-tert-butyl-1,2,4-oxadiazole75

Table 1: Synthesis of various 3-(5-phenylthiophen-2-yl)-5-substituted-1,2,4-oxadiazoles

The synthesized compounds can be characterized by standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structures.

Beyond the synthesis of discrete heterocyclic rings, this compound can also serve as a precursor for the construction of novel thiophene-fused heterocyclic systems. These fused systems are of interest in materials science for their potential electronic and photophysical properties.

The strategy for synthesizing such fused systems often involves a multi-step sequence, beginning with the conversion of the acyl chloride into a derivative that contains a reactive site for intramolecular cyclization. For example, the acyl chloride can be reacted with a nucleophile bearing a second functional group that can subsequently react with the thiophene (B33073) ring or a substituent on the thiophene ring.

One plausible approach involves the synthesis of an N-substituted-5-phenyl-2-thiophenecarboxamide, where the N-substituent contains a group capable of undergoing an intramolecular electrophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form a new ring fused to the thiophene core.

Scheme 2: Proposed synthesis of a thiophene-fused pyridinone

In this hypothetical scheme, the initial amide formation is followed by an intramolecular cyclization, which could be promoted by a Lewis acid or by a palladium-catalyzed C-H activation/C-N bond formation process. The feasibility and outcome of such reactions would be highly dependent on the nature of the substituent and the reaction conditions employed.

EntryCyclization StrategyFused Heterocyclic SystemPlausible Yield Range (%)
1Acid-catalyzed Pictet-Spengler typeThieno[2,3-c]pyridin-7(6H)-one derivative40-60
2Palladium-catalyzed C-H activationThieno[3,2-b]pyridin-5(4H)-one derivative50-70
3Photochemical electrocyclizationBenzo[b]thieno[2,3-d]azepin-6(5H)-one derivative30-50

Table 2: Potential thiophene-fused heterocycles from this compound derivatives

Synthesis of Complex Organic Frameworks

The utility of this compound extends to the construction of larger, more complex organic frameworks, including ligands for metal coordination and scaffolds for combinatorial libraries.

The thiophene moiety, with its sulfur atom, and the potential for introducing other heteroatoms through derivatization of the carbonyl group, makes this compound an attractive starting material for the design and synthesis of novel ligands for metal coordination.

Bidentate or multidentate ligands can be prepared by reacting this compound with appropriate polyfunctional molecules. For example, reaction with a diamine can lead to the formation of a bis-amide ligand, where the two nitrogen atoms and potentially the sulfur atoms of the thiophene rings can coordinate to a metal center.

Scheme 3: Synthesis of a bidentate N,N'-bis(5-phenylthiophen-2-yl) ligand

The nature of the diamine linker can be varied to control the geometry and flexibility of the resulting ligand, which in turn influences the coordination properties and the structure of the resulting metal complex.

Diamine LinkerLigand TypePotential Metal Coordination
EthylenediamineFlexible BidentateFormation of chelate rings with transition metals
1,2-PhenylenediamineRigid BidentatePlanar coordination complexes
1,3-Bis(aminomethyl)benzeneBridging LigandFormation of coordination polymers

Table 3: Examples of ligands derived from this compound

These ligands can be used to synthesize a variety of metal complexes with potential applications in catalysis, sensing, and materials science.

In the field of drug discovery and materials science, the generation of combinatorial libraries of related compounds is a powerful strategy for identifying molecules with desired properties. This compound can be effectively utilized as a scaffold for the creation of such libraries, particularly through solid-phase synthesis.

The acyl chloride can be readily attached to a solid support, such as a resin functionalized with an amino or hydroxyl group. Once anchored to the solid phase, the 5-phenyl-2-thiophenyl scaffold can be further elaborated through a series of reactions. The phenyl group or the thiophene ring can be subjected to various transformations, such as electrophilic substitution or cross-coupling reactions, to introduce diversity. Finally, the synthesized compounds can be cleaved from the resin for screening.

Scheme 4: General strategy for the solid-phase synthesis of a combinatorial library based on the 5-phenyl-2-thiophenecarbonyl scaffold

This approach allows for the rapid and efficient synthesis of a large number of compounds, each with a unique combination of substituents. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away.

Reaction on ScaffoldIntroduced DiversityLibrary Size (Hypothetical)
Suzuki coupling on a brominated scaffoldVarious aryl and heteroaryl groups10s to 100s
Nitration followed by reduction and acylationDiverse amide functionalities100s
Friedel-Crafts acylation on the phenyl ringDifferent acyl groups10s

Table 4: Potential derivatization of the 5-phenyl-2-thiophenecarbonyl scaffold for combinatorial libraries

Medicinal Chemistry and Pharmacological Relevance of 5 Phenyl 2 Thiophenecarbonyl Chloride Derivatives

Design and Synthesis of Potential Drug Candidates

The inherent reactivity of 5-Phenyl-2-Thiophenecarbonyl Chloride makes it an ideal precursor for the synthesis of various potential drug candidates. By reacting it with different amines, alcohols, or other nucleophiles, a vast array of derivatives can be generated, each with the potential for unique biological activities.

Thiophene (B33073) Derivatives with Antimicrobial Activities

The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives synthesized from this compound, particularly amides and hydrazones, have been investigated for their potential to combat bacterial and fungal infections. The general synthetic approach involves the condensation of this compound with various aromatic or heterocyclic amines and hydrazines.

Research has shown that the introduction of different substituents on the phenyl ring of the thiophene core, as well as on the reacting amine or hydrazine, can significantly modulate the antimicrobial spectrum and potency. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and showed that compounds with electron-withdrawing groups, such as chlorine, on the benzylidene moiety exhibited potent antibacterial activity. nih.gov One such derivative, compound S1, was identified as a particularly effective antibacterial agent against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. nih.gov Another derivative, S4, displayed excellent antifungal activity against both Aspergillus niger and Candida albicans. nih.gov

CompoundModificationsTarget OrganismsReported Activity
Thiophene-based heterocyclesSpiro–indoline–oxadiazole derivativeClostridium difficileHighly active with MIC values of 2 to 4 μg/ml. nih.gov
5-(alkylidene)thiophen-2(5H)-onesDerived from 2-acyl-5-methoxythiophenesVibrio harveyiMarkedly reduced biofilm formation. rsc.orgresearchgate.net
Pyrazoline derivativesDerived from alkoxy chalconesGram-positive and Gram-negative bacteriaPromising antibacterial activity compared to standard antibiotics. researchgate.net

Thiophene Derivatives with Anticancer Properties

The development of novel anticancer agents is a major focus of medicinal chemistry, and thiophene derivatives have emerged as a promising class of compounds. The synthesis of amides and other derivatives from this compound allows for the creation of molecules with potential antiproliferative activity against various cancer cell lines.

Studies on thiophene analogues have demonstrated their potential as anticancer agents. For example, novel thiophene analogues synthesized through a multicomponent reaction showed significant cytotoxicity against HepG2, A2780, and A2780CP cell lines. nih.gov Specifically, the amino-thiophene derivative 15b exhibited notable growth inhibition of A2780 and A2780CP cancer cells. chemicalbook.com Furthermore, a series of thiophene derivatives synthesized via the Gewald reaction were evaluated for their anticancer efficacy against a panel of cancer cell lines, with some compounds showing significant growth inhibition at micromolar concentrations. rsc.orgtechscience.com

Compound SeriesSynthesis MethodTested Cancer Cell LinesKey Findings
Novel thiophene analoguesMulticomponent reactionHepG2, A2780, A2780CPAmino-thiophene derivative 15b showed increased growth inhibition of A2780 and A2780CP cells. nih.govchemicalbook.com
Thiophene derivativesGewald reactionVarious cancer cell linesCompound 8e inhibited growth at concentrations ranging from 0.411 to 2.8 μM. rsc.orgtechscience.com
Thiophene analogues of 5-chloro-5,8-dideazafolic acidStepwise conversion from 4-Chloro-5-methylisatinCCRF-CEM human leukemic lymphoblastsIC50 values of 1.8+/-0.1 and 2.1+/-0.8 microM. nih.gov

Development of Anticoagulant Agents

Thrombotic diseases are a leading cause of morbidity and mortality worldwide, creating a persistent need for new and improved anticoagulant therapies. Thiophene derivatives have been investigated as potential anticoagulants, with a focus on the inhibition of key coagulation enzymes such as Factor Xa.

A notable example in this area is the development of Rivaroxaban, a potent and selective direct Factor Xa inhibitor. nih.govnih.gov Rivaroxaban contains a 5-chloro-2-thiophenecarboxamide moiety, highlighting the potential of this scaffold in the design of anticoagulant drugs. nih.gov The synthesis of analogues of such compounds, by reacting this compound with appropriate amine-containing fragments, is a viable strategy for the discovery of novel antithrombotic agents. The interaction of the thiophene ring within the S1 subsite of the Factor Xa enzyme is a crucial determinant of the inhibitory activity. nih.gov

Enzyme Inhibitor Development (e.g., Carbonic Anhydrase Isoenzymes, Cholinesterases)

Beyond their antimicrobial, anticancer, and anticoagulant properties, thiophene derivatives have shown promise as inhibitors of various enzymes implicated in a range of diseases. The versatility of the this compound scaffold allows for the design of inhibitors targeting specific enzyme active sites.

For instance, thiophene-containing compounds have been designed and evaluated as inhibitors of protein kinases such as DYRK1A, which is a target for therapeutic applications in cancer and neurodegenerative diseases. rsc.org Additionally, thiosemicarbazone derivatives incorporating a thiophene moiety have been synthesized and evaluated as potent inhibitors of cholinesterases, which are key targets in the management of Alzheimer's disease. nih.gov The design of these inhibitors often involves molecular docking studies to predict the binding interactions within the enzyme's active site, guiding the synthesis of more potent and selective compounds.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Impact of Substituent Modifications on Biological Activity

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of substituents on both the phenyl ring and the group attached to the carbonyl carbon.

In the context of anticancer activity, the nature and position of substituents on the phenyl ring of thiophene derivatives have been shown to be critical. For example, in a series of synthesized thiophene derivatives, compounds bearing an electron-withdrawing nitro group at the meta-position of the aromatic ring demonstrated significant anticancer and antioxidant activities. techscience.com This suggests that the electronic properties of the substituents play a key role in the biological activity.

For antirheumatic agents derived from 5-phenylthiophenecarboxylic acid, modifications to the phenyl ring also had a profound effect on activity. nih.gov Specifically, the introduction of a bromine or chlorine atom at the para-position of the phenyl ring led to compounds with more potent suppressive effects on adjuvant-induced arthritis compared to the unsubstituted parent compound. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the therapeutic potential of this compound derivatives. The thiophene ring itself is often considered a bio-isosteric replacement for a monosubstituted phenyl ring, which can improve physicochemical properties and binding affinity. nih.gov

Stereochemical Effects on Pharmacological Profiles

While specific data on the stereoisomers of this compound derivatives is limited, the broader class of thiophene-containing compounds and other structurally similar molecules offers valuable insights into the profound influence of stereochemistry on pharmacological outcomes.

For instance, in the realm of cannabinoid receptor modulators, a field where thiophene derivatives have been explored, stereochemistry is paramount. Studies on cannabinoid receptor 1 (CB1) positive allosteric modulators have demonstrated that enantiomers can possess distinct activities. In some cases, one enantiomer may act as an allosteric agonist while the other functions as a positive allosteric modulator (PAM). This highlights how subtle changes in the three-dimensional structure of a molecule can dramatically alter its functional effect at the same biological target.

Furthermore, research into other chiral molecules demonstrates significant enantiomer-specific differences in receptor binding affinity and functional activity. For example, in a series of cannabinoid derivatives, the (+)-enantiomers generally displayed a greater affinity for both CB1 and CB2 receptors compared to their (−)-enantiomers. The potency of these interactions was often in the low nanomolar range for the CB2 receptor. Functional assays further revealed that one enantiomer might act as an agonist, directly activating the receptor, while the other could be an inverse agonist, producing the opposite effect.

These findings underscore the principle that the precise geometric fit between a ligand and its binding site is crucial for eliciting a specific biological response. Even minor alterations in the spatial orientation of functional groups can lead to a loss of key interactions or the creation of steric hindrances, thereby reducing or changing the pharmacological activity.

While a comprehensive table of stereochemical effects for derivatives of this compound cannot be constructed from the currently available specific literature, the following table illustrates the hypothetical but scientifically plausible differences in pharmacological profiles that could be expected based on the principles observed in structurally related compounds.

Derivative ClassStereoisomerPotential Pharmacological TargetHypothetical Activity ProfileRelative Potency (Hypothetical)
Chiral Amide Derivatives(R)-enantiomerEnzyme XInhibitorHigh
(S)-enantiomerEnzyme XInhibitorLow to Inactive
Chiral Ester Derivatives(R)-enantiomerReceptor YAgonistModerate
(S)-enantiomerReceptor YAntagonistHigh
Diastereomeric Derivatives(R,S)-diastereomerIon Channel ZBlockerPotent
(S,S)-diastereomerIon Channel ZBlockerWeak

Contributions of 5 Phenyl 2 Thiophenecarbonyl Chloride to Materials Science

Precursor for Optoelectronic Materials

The inherent π-conjugated system of the phenyl-thiophene core makes 5-phenyl-2-thiophenecarbonyl chloride an excellent starting material for optoelectronic materials, which are designed to interact with light. Thiophene-based π-conjugated molecules and polymers are a significant area of research due to their potential use as organic semiconductors. nih.gov

Development of Organic Semiconductors

Thiophene-containing organic molecules are foundational to the field of organic electronics. nih.gov Oligothiophenes and polythiophenes are among the most studied classes of organic semiconductors, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govsigmaaldrich.com The performance of these materials is highly dependent on their molecular structure, which influences solid-state packing and charge carrier transport. nih.gov

This compound serves as a precursor to introduce the 5-phenyl-2-thiophenecarbonyl moiety into larger, more complex semiconductor molecules. The phenyl-thiophene unit provides a rigid, planar, and electron-rich segment that facilitates π-orbital overlap between molecules, a key requirement for efficient charge transport. For instance, phenyl-cored thiophene (B33073) dendrimers have been synthesized as solution-processable organic semiconductors. nrel.gov The synthesis of such advanced materials often involves coupling reactions where a reactive group, like the acyl chloride in this compound, is used to connect different molecular fragments.

The general synthetic approach involves reacting the acyl chloride with alcohols or amines to form esters or amides, respectively, linking the phenyl-thiophene core to other conjugated systems or solubilizing groups. This modular approach allows for the fine-tuning of the semiconductor's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance.

Synthesis of Luminescent Materials

Many organic semiconductors also exhibit strong luminescence (the emission of light), making them suitable for use in organic light-emitting diodes (OLEDs). nih.gov Thiophene-based compounds are known for their luminescent properties, which can be tuned by modifying their chemical structure. nih.govurfu.rumdpi.comrsc.org

Research has demonstrated that (hetero)aroyl chlorides, the class of compounds to which this compound belongs, can be used in multicomponent reactions to synthesize highly luminescent 2,4-disubstituted thiophenes and oligothiophenes in excellent yields. nih.govrsc.org In these syntheses, the aroyl chloride reacts with an alkyne and a mercapto-acetate to build a new, functionalized thiophene ring. By using this compound in such a reaction, the resulting luminescent material would incorporate the 5-phenyl-2-thiophene unit, influencing its emission color and quantum efficiency. The extended π-conjugation provided by the phenyl group can shift the emission to longer wavelengths compared to non-phenylated analogs.

The table below summarizes the optical properties of representative thiophene-based materials, illustrating the range of characteristics achievable.

Compound ClassEmission TypePotential Application
OligothiophenesBlue LuminescenceOLEDs
Phenyl-Thiophene DendrimersPhotoluminescenceOLEDs, Sensors
Substituted ThiophenesStable PhotoluminescenceOrganic Lasers, Displays

This table is illustrative, based on data for the broader class of thiophene-based luminescent materials.

Advanced Functional Materials

Beyond optoelectronics, the structural and chemical characteristics of this compound enable its use in a range of other advanced functional materials.

Integration into Polymer Architectures

The development of novel polymers with tailored properties is a constant goal in materials science. Polythiophenes are well-known for their conductivity, but incorporating thiophene units into other polymer backbones, such as polyesters or polyamides, can create materials with a unique combination of properties, including thermal stability, specific mechanical characteristics, and electronic functionality.

The acyl chloride group of this compound is highly reactive and ideally suited for step-growth polymerization. It can undergo condensation reactions with diols to form polyesters or with diamines to form polyamides. In the resulting polymer, the rigid and bulky 5-phenyl-2-thiophene unit would be part of the polymer backbone, influencing the chain's conformation, packing, and inter-chain interactions. This can lead to polymers with high thermal stability and potentially liquid crystalline behavior.

Role in Corrosion Inhibition Technologies

Corrosion of metals is a significant industrial problem, and organic inhibitors are a common solution. mdpi.com Compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are often effective inhibitors because they can adsorb onto the metal surface and form a protective barrier. The sulfur atom and π-electrons of the thiophene ring are particularly effective at coordinating with metal atoms.

Recent studies have focused on synthesizing thiophene-imidazoline derivatives as effective corrosion inhibitors for carbon steel. nih.gov These molecules are synthesized from 2-thiophenecarboxylic acid, the direct precursor to this compound. nih.gov The synthesis involves reacting the carboxylic acid (or its more reactive acyl chloride derivative) with a polyamine to form an imidazoline ring structure. nih.gov The resulting molecules, such as thiophene-imidazoline amides, show excellent performance in preventing corrosion in harsh environments like CO2-saturated water found in oilfields. nih.gov The long alkyl chains help in forming a dense, hydrophobic film, while the thiophene-imidazoline headgroup strongly adsorbs to the steel surface. The presence of a phenyl group on the thiophene ring, as in derivatives of this compound, would further enhance the π-electron density, potentially improving the adsorption and inhibition efficiency.

The table below shows representative data for the performance of thiophene-imidazoline derivatives.

InhibitorConcentration (ppm)Inhibition Efficiency (%)
S4-C710096.1
S4-C910097.4
S4-C1110098.3
S4-C1310098.6

Data adapted from studies on thiophene-imidazoline derivatives in CO2-saturated brine, illustrating the effectiveness of this class of compounds. nih.gov

Synthesis of Calamitic Liquid Crystals

Calamitic, or rod-like, liquid crystals are materials composed of elongated molecules that can align in specific orientations, giving rise to phases that are intermediate between a crystalline solid and an isotropic liquid. nih.gov This property is the basis for liquid crystal displays (LCDs). The molecular shape is paramount for liquid crystalline behavior, requiring a rigid core with a high aspect ratio (length-to-breadth). nih.govnycu.edu.tw

The 5-phenyl-2-thiophene unit is an excellent component for the rigid core of a calamitic liquid crystal. It is linear, planar, and provides the necessary structural rigidity. This compound is an ideal precursor for building these molecules. Through esterification reactions, it can be coupled with other aromatic units, such as phenols, to extend the rigid core and attach flexible terminal alkyl or alkoxy chains that promote the formation of liquid crystal phases (mesophases). bohrium.comorientjchem.org

The synthesis of thiophene-based mesogens has been reported where 2-thiophenecarbonyl chloride is reacted with hydroxybenzaldehyde, followed by further steps to create the final liquid crystal molecule. orientjchem.org Substituting this compound in such a synthesis would yield a liquid crystal with a larger, more rigid core, which generally affects the thermal stability and the temperature range of the mesophases. The introduction of thiophene units in place of benzene rings can lower phase transition temperatures compared to oligo-p-phenylenes, while also influencing the type of mesophase observed (e.g., nematic or smectic). researchgate.net

The table below presents typical phase transition data for thiophene-based liquid crystals.

Compound StructurePhase TransitionTemperature (°C)
Thiophene Ester DerivativeCrystal to Nematic110-140
Nematic to Isotropic180-220
Biphenyl Thiophene DerivativeCrystal to Smectic90-120
Smectic to Nematic150-170
Nematic to Isotropic200-250

This table provides representative phase transition temperatures for calamitic liquid crystals containing thiophene units to illustrate typical behavior. mdpi.comsemanticscholar.org

Catalysis and Coordination Chemistry Involving 5 Phenyl 2 Thiophenecarbonyl Chloride Derived Ligands

Synthesis of Metal Complexes with Thiophenecarbonyl Ligands

The synthesis of metal complexes using ligands derived from thiophenecarbonyl chlorides typically involves a two-step process. First, the acyl chloride is reacted with a suitable nucleophile, such as a substituted pyrazole, to form a more complex ligand synthon. For instance, 2-thiophenecarbonyl chloride can be reacted with substituted pyrazoles to produce modified pyrazolyl compounds. cdnsciencepub.com

In the second step, these newly formed ligands are introduced to a metal precursor. A common method involves reacting the ligand with a metal salt, such as [Pd(NCMe)₂Cl₂], to afford the corresponding mononuclear palladium(II) complexes. cdnsciencepub.com This direct ligation approach has been successfully employed to create a range of metal(II) complexes. nih.gov The resulting complexes are often crystalline solids and can be purified by recrystallization. nih.gov The synthesis is typically carried out in a suitable solvent like ethanol, and the reaction mixture may be refluxed to ensure completion. oncologyradiotherapy.com

The coordination geometries and electronic properties of metal complexes with thiophene-derived ligands are diverse and have been extensively studied using various analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and UV-Vis spectroscopy. cdnsciencepub.comcmu.edu

X-ray diffraction studies have revealed a variety of coordination geometries. For example, palladium(II) complexes with pyrazolyl ligands derived from 2-thiophenecarbonyl chloride have been shown to form mononuclear complexes. cdnsciencepub.com In other systems, thiophene-derived ligands can lead to distorted tetrahedral geometries, as seen in some Zn(II) and Cd(II) complexes, or distorted square planar geometries for Pd(II) complexes. nih.govresearchgate.net Cobalt(II) complexes with related ligands have been observed to adopt a distorted octahedral coordination environment. mdpi.com The coordination can occur through different atoms on the ligand, including the sulfur atom of the thiophene (B33073) ring and nitrogen atoms from other parts of the ligand. researchgate.net

The electronic structure of these complexes is intrinsically linked to their geometry. The interaction between the metal center and the thiophene ligand involves a combination of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. chemrxiv.org This interplay dictates the electronic properties of the complex. For instance, the degree of backbonding in Nickel(0) thiophene π-complexes has been shown to be significant, leading to a nearly square planar geometry around the metal center. chemrxiv.org These electronic characteristics are crucial for the performance of the complexes in catalytic applications.

Application in Catalytic Processes

Transition metal complexes containing ligands derived from 5-phenyl-2-thiophenecarbonyl chloride are effective catalysts for a range of organic transformations. The specific reactivity and selectivity of these catalysts are influenced by the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions. acs.orgresearchgate.net

Palladium(II) complexes featuring pyrazolyl ligands derived from 2-thiophenecarbonyl chloride have demonstrated notable catalytic activity in the oligomerization of ethylene (B1197577). cdnsciencepub.com When activated with a co-catalyst such as ethylaluminium dichloride (EtAlCl₂), these complexes effectively convert ethylene into short-chain alkenes. cdnsciencepub.com

The distribution of the resulting oligomers is highly dependent on the reaction conditions. Research has shown that these palladium catalysts primarily yield C₁₀ and C₁₂ oligomers. cdnsciencepub.com An increase in temperature and pressure has been found to favor the formation of a higher percentage of C₁₂ oligomers over C₁₀ oligomers. cdnsciencepub.com The catalytic activity of such palladium systems is generally moderate, and temperature plays a significant role; increasing the temperature can boost catalytic activity but may also lead to a decrease in the molecular weight of the oligomer products. nih.govfrontiersin.org

Table 1: Effect of Reaction Conditions on Ethylene Oligomerization Catalyzed by a Thiophenecarbonyl-derived Palladium(II) Complex cdnsciencepub.com
ParameterConditionObserved Outcome
Catalyst[Pd(L)₂Cl₂] where L is a thiophenecarbonyl pyrazolyl ligandActive for ethylene oligomerization
Co-catalystEthylaluminium dichloride (EtAlCl₂)Activation of the palladium pre-catalyst
Primary ProductsStandard conditionsC₁₀ and C₁₂ oligomers
Temperature & PressureIncreasedHigher percentage of C₁₂ oligomers

Beyond ethylene oligomerization, metal complexes with thiophene-containing ligands are active in a variety of other transition metal-catalyzed reactions. Notably, they have been employed as catalysts in cross-coupling reactions, which are fundamental processes in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Palladium complexes bearing sulfur-containing ligands have been shown to catalyze reactions such as Suzuki, Mizoroki–Heck, and Sonogashira couplings. nih.gov Similarly, nickel complexes with ligands derived from the reaction of thiophene-2-carboxaldehyde have been used for Sonogashira reactions, coupling aryl halides with terminal alkynes. mdpi.com These catalysts are valued for their efficiency under often mild reaction conditions. For instance, certain palladium-thiosemicarbazone complexes can catalyze Suzuki-Miyaura reactions in refluxing DMF, yielding good conversions for a range of aryl bromides. mdpi.com The versatility of these catalytic systems highlights the importance of the thiophene moiety in ligand design for facilitating diverse chemical transformations. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for 5 Phenyl 2 Thiophenecarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Phenyl-2-Thiophenecarbonyl Chloride and its derivatives in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR: The proton NMR spectrum of a typical 5-phenyl-2-thiophene derivative displays characteristic signals for the protons on both the thiophene (B33073) and phenyl rings. The thiophene protons, typically appearing as doublets, are found in the aromatic region. For instance, in the related compound 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan (B31954) protons appear at δ 7.44 (d, J = 3.7 Hz) and δ 7.37 (d, J = 3.7 Hz). mdpi.com For a 5-phenyl-2-thiophene scaffold, the thiophene protons (H-3 and H-4) would be expected in a similar aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl chloride group at position 2. The phenyl protons typically appear as a multiplet in the range of δ 7.30-8.00 ppm, with the exact pattern depending on the substitution on the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride group is highly deshielded and appears at a characteristic downfield shift, typically in the range of 160-165 ppm. The aromatic carbons of the thiophene and phenyl rings resonate in the δ 120-150 ppm region. In 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan carbons are observed at δ 154.21 (C-5), 146.21 (C-2), 120.29 (C-3), and 112.08 (C-4). mdpi.com Similar shifts are expected for the thiophene carbons in this compound, with C-2 and C-5 appearing at lower fields due to their proximity to the substituents and the sulfur atom.

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful technique. It offers a wide chemical shift range and high sensitivity, making it excellent for identifying and quantifying fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable data on the effects of substituents.

Table 1: Representative NMR Data for a 5-Phenyl-Heterocycle-Carbonyl Derivative (5-(4-Nitrophenyl)furan-2-carboxylic Acid). mdpi.com
NucleusAssignmentChemical Shift (δ, ppm)Solvent
¹H NMRH-3, H-4 (Furan)7.44, 7.37DMSO-d₆
H-7, H-11 (Phenyl)8.04
H-8, H-10 (Phenyl)8.31
COOH13.35
¹³C NMRC-1 (Carbonyl)159.52CDCl₃
C-2, C-5 (Furan)146.21, 154.21
C-3, C-4 (Furan)120.29, 112.08
C-6 (Phenyl)135.26
C-7, C-11 (Phenyl)125.67
C-8, C-10 (Phenyl)124.93

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically observed in the range of 1750-1800 cm⁻¹. For the related 2-Thiophenecarbonyl chloride, this vibration has been computationally predicted and experimentally observed. semanticscholar.org

Other characteristic vibrations include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the phenyl and thiophene rings (in the 1400-1600 cm⁻¹ region), and the C-S stretching of the thiophene ring. For 2-thiophene carboxylic acid, C-S stretching modes have been identified at 647 cm⁻¹ (IR) and 637 cm⁻¹ (Raman). iosrjournals.org The C-Cl stretching vibration of the carbonyl chloride group typically appears in the lower frequency region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for Thiophene-Carbonyl Compounds. semanticscholar.orgiosrjournals.org
Vibrational ModeTypical Wavenumber (cm⁻¹)Compound Context
Aromatic C-H Stretch3000 - 3100General Aromatic
C=O Stretch (Acyl Chloride)1750 - 18002-Thiophenecarbonyl chloride
Aromatic C=C Stretch1400 - 16002-Thiophene carboxylic acid
C-S Stretch~6402-Thiophene carboxylic acid

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-TOFMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

For this compound (C₁₁H₇ClOS), the molecular ion peak [M]⁺ would be expected at m/z 222, considering the most abundant isotopes. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of ³⁷Cl.

The fragmentation pattern under electron impact (EI) ionization would likely involve initial cleavages at the acyl chloride moiety. A characteristic fragmentation for acyl chlorides is the loss of a chlorine radical (•Cl) to form a stable acylium ion [M-Cl]⁺. nih.gov Another common fragmentation pathway is the loss of the entire carbonyl chloride group (•COCl) or carbon monoxide (CO) from the acylium ion. Further fragmentation would involve the cleavage of the stable phenyl-thiophene aromatic system.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
Fragment IonProposed Structurem/z (for ³⁵Cl)Fragmentation Pathway
[C₁₁H₇ClOS]⁺Molecular Ion222-
[C₁₁H₇OS]⁺Acylium Ion187Loss of •Cl
[C₁₀H₇S]⁺Phenylthienyl Cation159Loss of CO from [M-Cl]⁺
[C₆H₅S]⁺Thiophenyl Cation109Ring Fragmentation
[C₆H₅]⁺Phenyl Cation77Ring Fragmentation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise measurements of bond lengths, bond angles, and torsional angles. While the specific crystal structure for this compound is not detailed in the provided context, analysis of closely related phenyl-thiophene derivatives reveals key structural features.

The planarity of the thiophene ring is a common feature. nih.govresearchgate.net A critical structural parameter in these molecules is the dihedral angle between the planes of the thiophene and phenyl rings. This angle is influenced by steric hindrance and substitution patterns. For example, in one 3-benzoyl-2-amino-thiophene derivative, the dihedral angle between the thiophene ring and a phenyl ring was found to be 35.2 (4)°. nih.gov In another derivative, the thiophene ring system is almost orthogonal to an attached phenyl ring, with a dihedral angle of 88.1 (1)°. researchgate.net This twist angle has significant implications for the extent of π-conjugation between the two aromatic systems, which in turn affects the electronic and optical properties of the molecule. Bond lengths within the thiophene ring are also well-characterized, with C-S bonds typically around 1.7 Å and C-C bonds showing partial double-bond character. researchgate.net

Table 4: Representative Crystallographic Data from Phenyl-Thiophene Derivatives. nih.govnih.gov
Structural ParameterTypical ValueCompound Context
Dihedral Angle (Phenyl-Thiophene)35.2° - 88.1°Substituted Phenyl-Thiophenes
C-S Bond Length (Thiophene)~1.73 Å3-benzyl-5-phenyl-2-p-tolylthiophene
C-S-C Bond Angle (Thiophene)~92.3°3-benzyl-5-phenyl-2-p-tolylthiophene

UV-Visible Spectroscopy for Electronic Transitions and Luminescence Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the most significant electronic transitions are π → π*.

The extended π-system, encompassing both the phenyl and thiophene rings, leads to absorption at longer wavelengths (bathochromic shift) compared to the individual aromatic components. The absorption maximum (λmax) is sensitive to the substitution pattern and the solvent polarity. Studies on various thiophene derivatives show that their absorption maxima can be tuned across the visible spectrum. For example, a series of bis-azo thiophene dyes exhibited λmax values ranging from 486 nm to 654 nm depending on the solvent and substituents. biointerfaceresearch.com The incorporation of phenyl groups into thiophene-based oligomers can extend the conjugation, leading to shifts in absorption wavelengths. researchgate.net The λmax for this compound is expected to be in the UV-A or near-visible region, reflecting the conjugation between the phenyl and thiophene rings, further influenced by the carbonyl group.

Table 5: UV-Visible Absorption Maxima (λmax) for Representative Thiophene Derivatives. biointerfaceresearch.comnii.ac.jp
Compound Typeλmax (nm)Solvent
Thiophene235Hexane
2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene646DMF
2-Cyano-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene626DMF
2-Thiophenecarboxylic Acid248Ethanol

Computational Chemistry and Theoretical Investigations of 5 Phenyl 2 Thiophenecarbonyl Chloride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 5-Phenyl-2-Thiophenecarbonyl Chloride, DFT calculations are instrumental in elucidating its fundamental electronic characteristics and predicting its chemical behavior.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. DFT calculations can precisely map these orbitals and their energy levels. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In systems containing conjugated thiophene (B33073) and phenylene rings, DFT studies have shown that the interaction between these moieties significantly influences the electronic properties and can lead to a decreased energy gap compared to the individual rings, suggesting enhanced reactivity. rdd.edu.iq For this compound, the conjugated π-system extending across both the thiophene and phenyl rings is expected to result in a relatively small HOMO-LUMO gap, indicating a molecule that is electronically active and reactive.

Table 1: Calculated Frontier Molecular Orbital Properties for Thiophene-Phenylene Systems This table presents hypothetical data based on typical DFT calculation results for analogous compounds to illustrate the expected electronic properties of this compound.

ParameterCalculated Value (eV)Description
EHOMO -6.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -2.0Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.5ELUMO - EHOMO; a measure of chemical reactivity and stability.
Electronegativity (χ) 4.25A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.25Resistance to change in electron distribution.

DFT is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. nih.gov For this compound, the acyl chloride functional group is the primary site of reactivity, making it susceptible to nucleophilic acyl substitution. ontosight.ai

Computational studies can model the reaction of this compound with various nucleophiles (e.g., alcohols, amines). DFT calculations can determine whether the reaction proceeds through a stepwise mechanism (involving a tetrahedral intermediate) or a concerted mechanism. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, confirming that the carbonyl carbon is highly electrophilic and prone to nucleophilic attack. nih.gov

The three-dimensional structure of this compound is not rigid. Rotation is possible around the single bonds connecting the carbonyl group to the thiophene ring and the thiophene ring to the phenyl group. Conformational analysis using DFT helps to identify the most stable arrangements (conformers) and the energy barriers between them.

Table 2: Predicted Dihedral Angles for the Most Stable Conformer of this compound Based on findings for analogous 2-aroyl thiophenes. rsc.org

Dihedral AnglePredicted Value (Degrees)Description
Phenyl - Thiophene 30° - 40°The twist between the two aromatic rings.
Thiophene - Carbonyl 10° - 20°The twist of the thiophene ring relative to the carbonyl plane.
Phenyl - Carbonyl 40° - 50°The twist of the phenyl ring relative to the carbonyl plane.

Molecular Dynamics Simulations

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. This technique is particularly useful for understanding the properties of the compound in its condensed phases (solid or liquid) and its interactions with other molecules. nih.gov

In the solid state, molecules of this compound arrange themselves into a regular, repeating crystal lattice. The specific arrangement, or crystal packing, is governed by a network of non-covalent intermolecular interactions. MD simulations can predict the most stable crystal structures and analyze these interactions.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound Based on analysis of similar thiophene derivatives. nih.govnih.govresearchgate.net

Interaction TypeDescriptionPotential Role in Crystal Packing
π-π Stacking Attraction between the electron clouds of the phenyl and thiophene rings of adjacent molecules.Major contributor to the cohesion and stability of the crystal lattice.
C-H···O Weak hydrogen bond between a carbon-bound hydrogen and the carbonyl oxygen.Directs the relative orientation of molecules, often forming chains or sheets.
C-H···π Interaction between a C-H bond and the face of an aromatic ring.Contributes to stabilizing the three-dimensional packing arrangement.
Cl···S/O Halogen bonding interactions involving the chlorine atom.Can influence molecular alignment and packing efficiency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. While this compound is primarily a synthetic intermediate, its derivatives may possess biological activity.

QSAR studies on thiophene derivatives have been used to build models that predict their efficacy as inhibitors of specific enzymes, such as Polo-Like Kinase 1 (PLK1). nih.gov In a typical QSAR study, a set of related compounds is synthesized, and their biological activity is measured. Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical methods, such as multivariate linear regression, are used to build a mathematical model that links these descriptors to the observed activity. nih.gov

Such a model could be developed for a series of amides or esters synthesized from this compound. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsDescription
Electronic HOMO/LUMO energies, Dipole moment, Partial chargesDescribe the electron distribution and reactivity.
Steric/Topological Molecular weight, Molecular volume, Wiener indexDescribe the size, shape, and branching of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Describes the molecule's affinity for nonpolar vs. polar environments.
3D Descriptors Surface area, Principal moments of inertiaDescribe the three-dimensional shape and properties of the molecule.

Prediction of Biological Activity Based on Molecular Descriptors

In the realm of modern drug discovery and chemical biology, computational chemistry serves as a powerful tool to predict the potential biological activities of molecules before their synthesis and experimental testing. For this compound, theoretical investigations utilizing molecular descriptors can offer significant insights into its likely pharmacological profile. This approach is grounded in the principle that the structural and physicochemical properties of a compound, quantified by molecular descriptors, are intrinsically linked to its biological activity. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed for this purpose. Although specific QSAR models for this compound are not extensively documented in public literature, the well-established activity of related thiophene derivatives allows for an informed prediction of the key descriptors that likely govern its biological function. nih.govnih.govrsc.org

Thiophene-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.gov Computational studies on these analogues consistently reveal that their efficacy is often modulated by a combination of electronic, steric, and lipophilic parameters. nih.govnih.govresearchgate.net By analyzing these descriptors, it is possible to construct models that correlate a compound's structure with its potential to interact with biological targets.

Key Molecular Descriptors and Their-Predicted Influence

The biological activity of thiophene derivatives is often dictated by a nuanced interplay of various molecular properties. For this compound, the following classes of descriptors are anticipated to be of primary importance.

Electronic Descriptors: These properties describe the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions with a biological target. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity, which can correlate with enhanced biological activity. nih.gov Other relevant electronic descriptors include dipole moment and atomic charges, which influence how the molecule orients itself and binds within a receptor pocket. nih.gov

Lipophilic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a crucial factor in determining a molecule's pharmacokinetic profile. This includes its absorption, distribution, metabolism, and excretion (ADME). For a compound to be biologically active, it must often traverse cellular membranes to reach its target. The phenyl and thiophene rings in this compound contribute to its lipophilicity, which will be a key determinant of its bioavailability.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. They include parameters such as molecular weight, molecular volume, and topological indices that quantify molecular branching and shape. These factors are critical for determining the "fit" of a molecule into the binding site of a protein or enzyme. The spatial arrangement of the phenyl group relative to the thiophenecarbonyl chloride moiety will significantly influence its ability to interact with specific biological targets. QSAR studies on other thiophene derivatives have shown that such structural features are pivotal for activity. nih.govjetir.org

The table below summarizes the key molecular descriptors and their general relevance in predicting the biological activity of thiophene-based compounds, which can be extrapolated to this compound.

Descriptor ClassSpecific DescriptorPredicted Importance for Biological Activity
Electronic HOMO-LUMO Energy GapA smaller gap often correlates with higher reactivity and potentially greater biological efficacy. nih.gov
Dipole MomentInfluences the molecule's orientation in a binding site and its solubility.
Atomic ChargesDetermines the potential for electrostatic interactions and hydrogen bonding with a biological target.
Lipophilic LogPCrucial for membrane permeability and overall pharmacokinetics (ADME properties).
Steric/Topological Molecular Weight/VolumeAffects how the molecule fits into a receptor's binding pocket.
Topological IndicesQuantify molecular shape and branching, which can be critical for specific receptor interactions.

In Silico Modeling and Potential Activities

Based on the computational analysis of structurally similar compounds, it is plausible to predict that this compound could be investigated for several potential biological activities. For instance, many thiophene derivatives have been explored as antimicrobial agents. nih.gov A QSAR model for such activity would likely show a strong correlation with specific electronic and topological features that facilitate interaction with microbial enzymes or cell walls. Similarly, anti-inflammatory activity is another common attribute of this class of compounds. nih.gov Computational docking studies on related molecules have helped to identify key structural requirements for binding to inflammatory targets like cyclooxygenase (COX) enzymes. researchgate.net

The table below outlines potential biological activities for which this compound could be a candidate, based on the known activities of related thiophene derivatives and the molecular descriptors that typically govern them.

Potential Biological ActivityKey Governing DescriptorsRationale Based on Related Compounds
Antimicrobial Electronic (HOMO-LUMO), TopologicalThiophene derivatives have shown the ability to interfere with microbial metabolic pathways, an activity often linked to their electronic properties. nih.gov
Anti-inflammatory Steric, ElectronicThe specific shape and electronic distribution of the molecule are likely crucial for fitting into the active sites of enzymes like COX or lipoxygenase. nih.gov
Anticancer Lipophilic, ElectronicThe ability to cross cell membranes and interact with intracellular targets is paramount. Electronic properties often dictate the mechanism of action, such as DNA intercalation or enzyme inhibition. nih.gov

Future Research Directions and Emerging Paradigms for 5 Phenyl 2 Thiophenecarbonyl Chloride

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of thiophenecarbonyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which present environmental and safety challenges. acs.orgchemicalbook.com Future research is anticipated to pivot towards more sophisticated and sustainable synthetic strategies. Unconventional pathways such as visible-light photoredox catalysis, which enables radical carbonylation under mild conditions, offer a promising alternative for the synthesis of various carbonyl-containing heterocycles. mdpi.com The application of such methods to 5-Phenyl-2-Thiophenecarbonyl Chloride could lead to more efficient and environmentally benign production processes.

Further avenues for exploration include flow chemistry and enzymatic synthesis. Flow chemistry can offer enhanced safety, better reaction control, and scalability. Enzymatic routes, while still nascent for this class of compounds, could provide unparalleled selectivity and reduce the reliance on hazardous chemical reagents.

Synthetic PathwayPotential AdvantagesKey Research Focus
Visible-Light Photoredox Catalysis Mild reaction conditions, high functional group tolerance, use of sustainable energy source.Development of suitable photocatalysts and optimization of reaction parameters for thiophene (B33073) substrates.
Flow Chemistry Improved safety, precise control over reaction parameters, ease of scalability.Design and optimization of continuous-flow reactors for the synthesis of acyl chlorides.
Enzymatic Synthesis High selectivity (regio- and stereoselectivity), biodegradable catalysts, mild conditions.Discovery and engineering of enzymes capable of catalyzing the formation of thiophenecarbonyl chlorides.

Integration into Supramolecular Chemistry and Nanomaterials

The rigid, aromatic structure of the 5-phenylthiophene moiety makes this compound an attractive building block for supramolecular chemistry and nanomaterials. Its derivative, 2-thiophenecarbonyl chloride, has been studied for the postfunctionalization of single-walled carbon nanotubes (SWCNTs), indicating the potential for these molecules to be integrated into advanced materials. scientificlabs.co.uk

Future research will likely focus on the design and synthesis of macrocycles, cages, and polymers derived from this compound. These supramolecular structures could find applications in molecular recognition, sensing, and as hosts for guest molecules. In the realm of nanomaterials, its derivatives could be used to functionalize nanoparticles, quantum dots, and other nanostructures to tailor their surface properties and create novel hybrid materials with unique electronic and optical characteristics.

Area of ApplicationPotential FunctionalityExample Research Direction
Supramolecular Cages Host-guest chemistry, molecular recognition, catalysis.Synthesis of self-assembled cages for the selective binding of small molecules or ions.
Functional Polymers Conductive materials, sensors, organic electronics.Polymerization of this compound derivatives to create novel conjugated polymers.
Nanoparticle Functionalization Targeted drug delivery, bioimaging, catalysis.Covalent attachment to the surface of gold or silica (B1680970) nanoparticles to enhance stability and introduce new functionalities.

Novel Applications in Agrochemicals and Crop Protection

Thiophene-containing compounds have a well-established presence in the agrochemical industry, with derivatives exhibiting a broad spectrum of biological activities. nih.gov Research into novel 5-phenylthiophene derivatives has demonstrated potent fungicidal activity, including against fluconazole-resistant strains of fungi. nih.gov This suggests that derivatives of this compound could be promising candidates for the development of new and more effective fungicides.

Beyond fungicides, the thiophene scaffold is present in various insecticides and herbicides. nih.govccspublishing.org.cnresearchgate.netmdpi.comnih.govsci-hub.boxekb.eg Future investigations are expected to explore the insecticidal and herbicidal potential of amides, esters, and other derivatives synthesized from this compound. The phenyl substitution at the 5-position offers a site for further chemical modification, allowing for the fine-tuning of biological activity and selectivity.

Agrochemical ClassTarget Pests/WeedsExample of Research Findings for Related Compounds
Fungicides Candida albicans, Pseudoperonospora cubensis5-phenylthiophene derivatives show significant antifungal activity, with some compounds being effective against drug-resistant fungi. nih.govnih.gov
Insecticides Spodoptera exigua, Plutella xyllostella, Helicoverpa armigeraPhenylurea derivatives containing other aromatic moieties have displayed strong insecticidal properties. mdpi.com
Herbicides Broadleaf weeds (Amaranthus retroflexus, Abutilon theophrasti)Phenylpyrazole and other derivatives have exhibited excellent herbicidal activities in pre- and post-emergence treatments. researchgate.netnih.govsci-hub.box

Advanced Computational-Experimental Integration for Rational Design

The integration of computational chemistry with experimental synthesis and biological testing is becoming an indispensable tool for the rational design of new molecules. Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to thiophene analogs to understand the electronic and structural features that govern their anti-inflammatory and herbicidal activities. nih.govresearchgate.net Similarly, molecular docking studies have been employed to investigate the binding interactions of thiophene derivatives with biological targets, such as enzymes and receptors. rjraap.comnih.govgyanvihar.orgsemanticscholar.orgnih.govnih.gov

For this compound, future research will likely leverage these computational approaches to design derivatives with optimized properties. By building predictive QSAR models and performing molecular docking simulations, researchers can prioritize the synthesis of compounds with the highest probability of exhibiting the desired biological activity, thereby accelerating the discovery process and reducing the costs associated with extensive experimental screening.

Computational MethodApplication in Rational DesignPotential Outcome for this compound Derivatives
QSAR Identifying key molecular descriptors that correlate with biological activity.Development of predictive models to guide the design of new agrochemicals with enhanced potency and selectivity.
Molecular Docking Simulating the binding of ligands to the active site of a biological target.Elucidation of the mechanism of action and identification of key interactions to improve binding affinity.
Density Functional Theory (DFT) Calculating electronic properties and predicting reaction outcomes.Understanding the reactivity of the molecule and designing more efficient synthetic routes. sci-hub.box

Sustainable Synthesis and Circular Economy Considerations

In line with the growing emphasis on green chemistry and the principles of a circular economy, future research on this compound will need to address the sustainability of its entire life cycle. This includes the development of greener synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. For instance, the development of catalytic liquid phase aerobic oxidation for the synthesis of thiophene-2-carbonyl chloride represents a move towards more sustainable manufacturing processes. acs.org

Furthermore, considerations for a circular economy will involve designing derivatives that are biodegradable or can be easily recycled after their intended use. Research into the recyclability of catalysts used in the synthesis of thiophene precursors is also a crucial aspect. semanticscholar.orgscienceandtechnology.com.vn The goal is to create a closed-loop system where the value of the chemical building blocks is retained for as long as possible, minimizing environmental impact.

Sustainability AspectResearch FocusDesired Outcome
Green Synthesis Use of non-toxic solvents, catalytic processes, and renewable feedstocks.A synthetic process with a high atom economy, low E-factor, and minimal environmental footprint. uniroma1.it
Catalyst Recycling Development of heterogeneous or easily separable homogeneous catalysts.Reduction of catalyst waste and overall process cost.
Biodegradability Designing molecules that can be broken down by natural processes.Minimization of persistent organic pollutants in the environment.
Circular Feedstocks Exploring the use of bio-based starting materials for thiophene synthesis.Reduced reliance on fossil fuels and a more sustainable chemical industry.

Q & A

Basic: What are the standard synthetic routes for 5-Phenyl-2-Thiophenecarbonyl Chloride?

Methodological Answer:
The compound is typically synthesized via the reaction of 5-phenyl-2-thiophenecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

  • Acid Activation: Use anhydrous conditions to avoid hydrolysis. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction.
  • Purification: Distill off excess thionyl chloride under reduced pressure, followed by recrystallization in non-polar solvents like hexane.
  • Monitoring: Track reaction completion via thin-layer chromatography (TLC) or FT-IR to confirm the disappearance of the carboxylic acid peak (~1700 cm⁻¹) .

Basic: How should researchers handle this compound safely in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Work in a fume hood due to potential HCl gas release during hydrolysis.
  • Storage: Store at 0–6°C in airtight, moisture-resistant containers to prevent decomposition .
  • Spill Management: Neutralize spills with sodium bicarbonate or calcium oxide before disposal .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR: Compare ¹H/¹³C NMR data with NIST Standard Reference Database 68. For example, the carbonyl carbon in the thiophene ring typically appears at ~160–165 ppm .
  • FT-IR: Confirm the acyl chloride group via a strong C=O stretch at ~1770–1810 cm⁻¹.
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₇ClOS requires m/z ≈ 222.0) .

Advanced: How can reaction conditions be optimized to improve yield in nucleophilic acyl substitution?

Methodological Answer:

  • Solvent Selection: Use dichloromethane (DCM) or tetrahydrofuran (THF) for polar aprotic environments.
  • Temperature Control: Maintain 0–5°C for highly reactive nucleophiles (e.g., amines) to minimize side reactions.
  • Catalysis: Add 4-dimethylaminopyridine (DMAP) to enhance reactivity in esterification or amidation .

Advanced: How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Data Cross-Validation: Compare results with peer-reviewed databases like NIST or Reaxys. For example, melting point variations may arise from polymorphic forms or impurities .
  • Reproducibility Tests: Repeat synthesis and characterization under controlled conditions (e.g., humidity-free environment).
  • Computational Validation: Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .

Advanced: What strategies mitigate hydrolysis during storage or reactions?

Methodological Answer:

  • Moisture Control: Use molecular sieves (3Å) in storage vials and Schlenk line techniques for air-sensitive reactions.
  • Stabilizers: Add stabilizers like hydroquinone for long-term storage.
  • Kinetic Studies: Perform accelerated degradation tests at 40°C/75% RH to assess stability profiles .

Advanced: How to design experiments analyzing the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions with aryl boronic acids.
  • Parameter Optimization: Vary temperature (80–120°C), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. DMF).
  • Mechanistic Probes: Use in-situ IR or GC-MS to monitor intermediate formation .

Basic: What are the key impurities to monitor during synthesis?

Methodological Answer:

  • Common Impurities: Unreacted carboxylic acid, dimerized byproducts, or hydrolyzed products (e.g., 5-phenyl-2-thiophenecarboxylic acid).
  • Analytical Methods: Use HPLC with a C18 column and UV detection (λ = 254 nm). Retention times can be cross-referenced with standards .

Advanced: How to computationally model the electronic effects of the phenyl-thiophene backbone?

Methodological Answer:

  • Software Tools: Employ Gaussian or ORCA for DFT calculations to map electron density and frontier molecular orbitals (HOMO/LUMO).
  • Parameters: Optimize geometry at the B3LYP/6-31G(d) level and simulate UV-Vis spectra for comparison with experimental data .

Advanced: What experimental controls are critical for reproducibility in scaled-up reactions?

Methodological Answer:

  • Batch Consistency: Use calibrated syringes/pumps for reagent addition.
  • Thermal Monitoring: Implement in-line thermocouples to detect exothermic events.
  • Quality Checks: Perform Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

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